3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Heterocyclic Chemistry Scaffold Differentiation Small Molecule Libraries

This 2-furyl-1,2,4-oxadiazole propanoic acid scaffold is essential for SAR campaigns requiring precisely defined substitution. The C-3 2-furyl group allows direct head-to-head comparison with the 3-furyl isomer (CAS 1333951-08-8) to probe regioisomerism effects on target engagement, as minor structural changes in this chemotype can dramatically shift pharmacological activity (e.g., isoform-selective Sirt2 inhibition). Supplied at 95% purity from multiple vendors, it is a practical, traceable building block for lead optimization, diversity screening, and custom library synthesis.

Molecular Formula C9H8N2O4
Molecular Weight 208.17 g/mol
CAS No. 878437-14-0
Cat. No. B1274667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid
CAS878437-14-0
Molecular FormulaC9H8N2O4
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NOC(=N2)CCC(=O)O
InChIInChI=1S/C9H8N2O4/c12-8(13)4-3-7-10-9(11-15-7)6-2-1-5-14-6/h1-2,5H,3-4H2,(H,12,13)
InChIKeyGPXYVWJULSGVSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic Acid (878437-14-0) Procurement Baseline and Core Structural Characteristics


3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid (CAS: 878437-14-0, C9H8N2O4, MW: 208.17) is a heterocyclic carboxylic acid comprising a 1,2,4-oxadiazole core substituted at the 3-position with a 2-furyl group and at the 5-position with a propanoic acid moiety . The compound is supplied as a small molecule scaffold with commercial availability typically at 95% purity . Oxadiazole-containing scaffolds are a recognized chemotype in medicinal chemistry, with the 1,2,4-oxadiazole isomer having been recently identified as a new class of farnesoid X receptor (FXR) antagonists [1].

3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic Acid: Why Interchangeability with Close Analogs Is Not Supported by Current Evidence


Direct substitution of 3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid with its nearest analogs is currently not validated due to the absence of publicly available comparative biological or physicochemical data. The closest known comparator is its positional isomer, 3-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid (CAS: 1333951-08-8) , which differs solely by the substitution position of the furan ring attachment (C-2 versus C-3). Notably, while the 2-furyl isomer (878437-14-0) has broader commercial representation, neither compound has reported biological activity data in peer-reviewed literature. Further, the 1,2,4-oxadiazole class has demonstrated that even minor structural perturbations can dramatically shift pharmacological activity profiles. For example, in Sirt2 inhibitors based on the 1,2,4-oxadiazole scaffold, certain derivatives exhibited single-digit μM potency against Sirt2 while remaining completely inactive against Sirt1, Sirt3, and Sirt5 up to 100 μM [1], underscoring that isomeric or minor substituent changes in this scaffold are not pharmacologically neutral. Similarly, in FXR antagonist programs, manipulation of substituents at C-3 and C-5 of the 1,2,4-oxadiazole core was required to maintain antagonistic activity [2]. For procurement decisions where specific biological or physicochemical performance is required, the lack of published comparative data precludes confident substitution.

Quantitative Comparative Evidence for 3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic Acid Procurement Decisions


Furan Regioisomer Comparison: 2-Furyl vs. 3-Furyl Substitution in 1,2,4-Oxadiazole Propanoic Acids

The compound (CAS 878437-14-0) contains a furan ring attached at the C-2 position to the 1,2,4-oxadiazole core. The primary close analog is 3-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid (CAS 1333951-08-8), which differs only in the furan C-3 attachment . Both compounds share the same molecular formula C9H8N2O4 and molecular weight 208.17, but represent distinct chemical entities with different furan substitution patterns. While neither compound currently has published biological data for direct comparison, the positional isomerism is well-known in medicinal chemistry to affect receptor binding and metabolic stability. The 2-furyl isomer (878437-14-0) is more widely cataloged across chemical suppliers, whereas the 3-furyl analog shows more limited commercial availability.

Heterocyclic Chemistry Scaffold Differentiation Small Molecule Libraries

1,2,4-Oxadiazole Scaffold Selectivity: Subtype-Differentiated Biological Activity Profiles

The 1,2,4-oxadiazole scaffold, of which the target compound is a derivative, has demonstrated the capacity for high isoform selectivity. In a published series of 1,2,4-oxadiazole-based Sirt2 inhibitors, specific derivatives exhibited inhibitory activity at single-digit μM concentrations against Sirt2 (using α-tubulinacetylLys40 peptide substrate) while remaining completely inactive (no inhibition up to 100 μM) against Sirt1, Sirt3, and Sirt5 in both deacetylase and desuccinylase assays [1]. While this data is not from the exact compound, it establishes that the 1,2,4-oxadiazole core can confer high isoform selectivity and that minor substituent variations are likely to produce non-interchangeable biological outcomes.

Sirtuin Inhibition Selectivity Profiling Target Engagement

1,2,4-Oxadiazole Core Dependence for FXR Antagonism: SAR Evidence of Substituent Sensitivity

The 1,2,4-oxadiazole scaffold has been identified as a new chemotype for farnesoid X receptor (FXR) antagonists. In a 2023 library expansion study of 1,2,4-oxadiazole derivatives, compounds demonstrated dual FXR antagonism and PXR agonism in HepG2 cell-based assays [1]. Critically, the study emphasized that understanding 'the building blocks necessary to maintain the antagonistic activity' is essential, with manipulation of substituents at both C-3 and C-5 of the 1,2,4-oxadiazole core required to preserve FXR antagonist potency [1]. This SAR observation directly supports that replacement of the specific 3-(2-furyl) or 5-propanoic acid substituents on the target compound could compromise or alter biological activity in receptor-based assays.

Nuclear Receptors FXR Antagonism Dual FXR/PXR Modulation

Predicted Physicochemical Property Baseline for Computational Screening and Analog Selection

Predicted physicochemical properties for 3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propanoic acid have been calculated using computational methods. The boiling point is predicted at 422.2±51.0 °C at 760 mmHg, density at 1.381±0.06 g/cm³, and flash point at 209.2±30.1 °C [1]. Alternative predictive models (EPA T.E.S.T.) yield a boiling point of 305.3 °C and density of 1.37 g/cm³ [2]. These predicted values provide a computational baseline for assessing the compound in virtual screening workflows or for estimating its behavior in medicinal chemistry campaigns, though experimental validation is lacking. For comparison, the positional isomer 3-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid has no published predicted or experimental physicochemical data available in public databases.

Computational Chemistry Physicochemical Prediction Virtual Screening

Commercial Sourcing Baseline: Purity Specification and Vendor Accessibility

3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid is commercially available from multiple suppliers with a standard purity specification of 95% [1]. It is offered as a small molecule scaffold suitable for custom synthesis and screening library inclusion . In contrast, its closest analog 3-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid has limited commercial representation, with fewer vendors offering it and no standardized purity specification publicly documented. The broader availability of the 2-furyl isomer may facilitate faster procurement and more consistent supply for research programs.

Procurement Screening Library Chemical Sourcing

Procurement-Driven Application Scenarios for 3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic Acid (878437-14-0)


Structure-Activity Relationship (SAR) Studies on 1,2,4-Oxadiazole Scaffolds Requiring Defined Furan Substitution Patterns

Researchers conducting SAR campaigns around the 1,2,4-oxadiazole core require precisely defined substitution patterns to understand the contribution of the 2-furyl group at the C-3 position. As demonstrated in FXR antagonist development, both C-3 and C-5 substituents are critical for maintaining biological activity [1]. This compound provides the specific 2-furyl substitution, allowing direct comparison with the 3-furyl isomer (CAS 1333951-08-8) in head-to-head assays to determine whether furan regioisomerism affects target engagement, metabolic stability, or selectivity. The broader commercial availability of the 2-furyl isomer supports more reliable procurement for multi-assay SAR campaigns.

Small Molecule Screening Library Diversification and Scaffold Hopping Programs

The compound serves as a distinct chemical entity for inclusion in diversity-oriented screening libraries focused on heterocyclic carboxylic acids. Given that the 1,2,4-oxadiazole scaffold has demonstrated capacity for isoform-selective inhibition (as shown in Sirt2 inhibitor programs where certain derivatives showed single-digit μM activity against Sirt2 with complete inactivity against Sirt1/3/5 up to 100 μM) [2], including compounds with varied substitution patterns such as the 2-furyl group expands the chemical space sampled. Its commercial availability at defined purity (95%) and from multiple vendors [3] makes it a practical choice for library acquisition and automated screening workflows.

Computational Chemistry and In Silico Screening for Nuclear Receptor Modulators

The predicted physicochemical properties (BP: 422.2±51.0 °C, density: 1.381±0.06 g/cm³) [4] provide a computational baseline for virtual screening campaigns targeting nuclear receptors such as FXR and PXR. The 1,2,4-oxadiazole core has been validated as an FXR antagonist chemotype in HepG2 cell-based assays [1]. This compound can be used as a reference scaffold in molecular docking studies or pharmacophore modeling to identify whether the 2-furyl substitution confers predicted binding advantages over the 3-furyl analog or other heteroaryl substituents. The availability of predicted properties supports its use in initial in silico filtering before committing to synthesis or purchase.

Synthetic Chemistry and Custom Derivatization Using Propanoic Acid Handle

The propanoic acid moiety at the C-5 position of the 1,2,4-oxadiazole ring provides a convenient synthetic handle for further derivatization. This functional group can be readily converted to amides, esters, or reduced to the corresponding alcohol, enabling the generation of diverse analog libraries. The compound is offered by multiple vendors as a versatile small molecule scaffold suitable for custom synthesis . For medicinal chemists requiring a 1,2,4-oxadiazole core with a carboxylic acid tether for parallel synthesis or bioconjugation studies, this compound provides a defined starting material with verified purity (95%) and CAS registry traceability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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